tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
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Overview
Description
tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is known for its unique structural features, including a tert-butyl group and a cyclohexane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 4-aminocyclohexane-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts like Pd/C, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, distillation, and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-aminocyclohexane-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is unique due to its specific structural features, including the tert-butyl group and the dimethyl substitution on the cyclohexane ring. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-12(4,5)7-9-13/h6-9,14H2,1-5H3 |
InChI Key |
PBDNUHFMXPWWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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